ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is through a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions. The cyclohexyl group can be introduced through a Friedel-Crafts acylation reaction, followed by the formation of the thiazole ring via a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and solvent conditions to facilitate the desired reactions. The use of catalysts and purification techniques such as recrystallization and chromatography are also essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and facilitating receptor-ligand interactions . This allows the compound to penetrate cell membranes more easily and exert its biological effects.
Comparison with Similar Compounds
Ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The presence of the cyclohexyl and thiazole rings in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C17H24N6O3S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H24N6O3S/c1-2-26-15(25)8-13-10-27-16(19-13)20-14(24)9-17(6-4-3-5-7-17)11-23-12-18-21-22-23/h10,12H,2-9,11H2,1H3,(H,19,20,24) |
InChI Key |
ARCMBNGBSCIEIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
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